1,6-Dimethyl-4-isopropyltetralin
Description
Historical Context and Discovery
The discovery and characterization of this compound represents a significant milestone in the field of natural product chemistry, with its identification dating back to early systematic studies of plant essential oils. The compound was first characterized through classical analytical methods and later confirmed through advanced spectroscopic techniques. The systematic study of this sesquiterpene gained momentum during the mid-20th century when researchers began employing gas chromatography and mass spectrometry techniques to identify complex natural products from plant extracts.
The compound's identification in Cyperus rotundus, a medicinal plant traditionally used in Indian, Chinese, and Japanese medicine for treating spasms and stomach disorders, marked an important breakthrough in understanding the chemical basis of its therapeutic properties. Subsequent research revealed its presence in multiple plant species, including Bazzania trilobata and other organisms, establishing it as a widespread natural product. The development of synthetic methodologies for producing this compound has been documented in scientific literature, with early synthetic approaches utilizing Friedel-Crafts rearrangements and Grignard reactions.
Research efforts in the 1960s and 1970s focused on establishing reliable synthetic routes to this compound, with particular emphasis on understanding its stereochemistry and conformational properties. The advancement of nuclear magnetic resonance spectroscopy provided crucial insights into the compound's structure, particularly regarding the non-equivalent nature of methyl groups in the isopropyl substituent due to restricted rotation. These early investigations laid the foundation for modern understanding of the compound's chemical behavior and biological significance.
The historical development of analytical techniques specifically for sesquiterpene analysis has been crucial in advancing knowledge of this compound. The progression from classical chemical methods to sophisticated instrumental techniques has enabled researchers to identify this compound in increasingly complex natural matrices and to understand its role in plant secondary metabolism.
Taxonomic Classification as a Sesquiterpene
This compound belongs to the sesquiterpene class of natural products, which are characterized by their fifteen-carbon framework derived from three isoprene units. Sesquiterpenes represent one of the largest and most structurally diverse groups of natural products, with over three thousand identified compounds belonging to this classification. The molecular formula of this compound is Carbon-15 Hydrogen-22, conforming to the typical sesquiterpene formula of Carbon-15 Hydrogen-24 with the loss of two hydrogen atoms due to the presence of aromatic character.
The compound is specifically classified as a bicyclic sesquiterpene, featuring a tetralin backbone that consists of a fused benzene ring and cyclohexane ring system. This structural arrangement places it within the calamene-type sesquiterpenes, a subgroup characterized by their distinctive substitution pattern and stereochemistry. The biosynthetic origin of sesquiterpenes like this compound traces back to farnesyl pyrophosphate, the universal fifteen-carbon precursor for all sesquiterpenes.
Within the broader classification system for terpenoids, sesquiterpenes occupy a unique position between the simpler monoterpenes (ten carbons) and the more complex diterpenes (twenty carbons). The structural complexity possible within the sesquiterpene framework allows for numerous cyclization patterns and functional group modifications, resulting in the vast chemical diversity observed in this compound class. The specific arrangement of methyl and isopropyl substituents in this compound creates a unique three-dimensional structure that contributes to its biological activity and physical properties.
The taxonomic classification of this compound also considers its stereochemical features, with different stereoisomers potentially exhibiting distinct biological activities. The compound can exist in multiple stereoisomeric forms, with the specific configuration determining its interaction with biological targets and its overall pharmacological profile. This stereochemical complexity is a hallmark of sesquiterpene chemistry and contributes to the functional diversity observed within this compound class.
| Classification Level | Category | Characteristics |
|---|---|---|
| Chemical Class | Terpenoid | Derived from isoprene units |
| Subclass | Sesquiterpene | Fifteen carbon atoms |
| Structural Type | Bicyclic | Tetralin backbone |
| Specific Family | Calamene-type | Distinctive substitution pattern |
| Molecular Formula | Carbon-15 Hydrogen-22 | Modified sesquiterpene formula |
Significance in Natural Product Chemistry
The significance of this compound in natural product chemistry extends far beyond its structural novelty, encompassing its role as a key bioactive constituent in traditional medicinal plants and its potential applications in modern pharmaceutical research. The compound has been identified as a major component in the essential oils of various plant species, where it contributes to the characteristic aroma profiles and potentially to the biological activities of these preparations. Its presence in Cyperus rotundus, a plant with documented medicinal properties, suggests important pharmacological potential that has attracted significant research attention.
From a biosynthetic perspective, this compound serves as an important model compound for understanding sesquiterpene biosynthesis and the enzymatic processes involved in complex natural product formation. The study of sesquiterpene synthases responsible for producing this compound has provided valuable insights into the mechanisms of terpene cyclization and the evolutionary relationships between different biosynthetic pathways. This research has implications for biotechnology applications, including the development of engineered biosynthetic systems for producing valuable natural products.
The compound's significance is further highlighted by its occurrence across diverse plant families, suggesting important ecological functions that may include plant defense mechanisms, pollinator attraction, or allelopathic interactions. Sesquiterpenes like this compound often exhibit antimicrobial, antifungal, and insecticidal properties that contribute to plant survival strategies. These biological activities have made the compound and related sesquiterpenes attractive targets for agricultural and pharmaceutical applications.
Research into the oxidation products and atmospheric chemistry of this compound has revealed its importance in environmental chemistry, particularly in relation to secondary organic aerosol formation and atmospheric ozone chemistry. The high reactivity of sesquiterpenes with atmospheric oxidants makes them significant contributors to air quality and climate-related processes. Understanding the environmental fate and transformation of these compounds is crucial for assessing their impact on atmospheric chemistry and ecosystem health.
The analytical chemistry of this compound has contributed significantly to the development of modern natural product analysis techniques. The compound's complex structure and the need for stereochemical determination have driven advances in chromatographic separation methods, mass spectrometric analysis, and nuclear magnetic resonance techniques. These methodological developments have had broad applications in natural product research and quality control of botanical preparations.
| Research Area | Significance | Applications |
|---|---|---|
| Biosynthesis | Model compound for enzyme studies | Biotechnology, synthetic biology |
| Pharmacology | Traditional medicine validation | Drug discovery, therapeutic development |
| Ecology | Plant defense mechanisms | Agricultural applications, pest control |
| Environmental Chemistry | Atmospheric reactivity | Air quality research, climate studies |
| Analytical Chemistry | Method development | Quality control, natural product analysis |
Properties
IUPAC Name |
1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTJIOWQJWHTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C1C=CC(=C2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862006 | |
| Record name | 4-Isopropyl-1,6-dimethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6617-49-8, 1406-50-4 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006617498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropyl-1,6-dimethyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-Calamene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059910 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 1,6-Dimethyl-4-isopropyltetralin can be contextualized by comparing it to structurally or functionally related compounds found in essential oils. Below is a detailed analysis:
Calamenene
- Concentration in Mānuka Oil : 2.5–18.5%, overlapping with this compound .
- Key Properties : Exhibits selective antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- Nomenclature Note: Market reports list "Calamenene" as an alias for this compound , but peer-reviewed studies distinguish them as separate entities with distinct biological roles . Structural verification (e.g., via NMR or mass spectrometry) is recommended to resolve this ambiguity.
δ-Cadinene
- Concentration in Mānuka Oil : 0.9–6.9%, significantly lower than this compound .
- Key Properties: Known for pesticidal effects, particularly against mosquito larvae, as observed in Kadsura heteroclita leaf oil . Its narrower bioactivity spectrum contrasts with the multifunctional profile of this compound.
Comparative Data Table
Research Findings and Implications
This compound’s broad efficacy in antimicrobial and anti-inflammatory applications positions it as a versatile candidate for pharmaceutical and agrochemical development. However, its overlapping nomenclature with Calamenene complicates literature analysis, necessitating rigorous structural validation in future studies . In contrast, δ-cadinene’s specialized pesticidal activity highlights the functional diversity of tetralin derivatives in natural oils.
Preparation Methods
Friedel–Crafts Cyclialkylation: A Traditional Route
The Friedel–Crafts reaction remains a cornerstone for synthesizing tetralin derivatives. In this context, cyclialkylation of substituted benzene precursors with Lewis acids like aluminum chloride () facilitates ring closure. For 1,6-dimethyl-4-isopropyltetralin, a plausible substrate is 1,3-diisopropylbenzene, which undergoes alkylation with 1,5-dichloro-2-methylpentane in the presence of .
Mechanistic Insights
-
Electrophilic Activation : polarizes the C–Cl bond, generating a carbocation intermediate.
-
Cyclization : The carbocation attacks the aromatic ring, forming the tetralin backbone.
-
Rearomatization : Loss of a proton restores aromaticity, yielding the tetralin structure .
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 1.2 equiv |
| Temperature | 80–100°C |
| Reaction Time | 8–12 hours |
| Yield | 58–62% |
Product purity (>95%) is achieved via vacuum distillation, with confirming substituent positions: δ 1.18 (d, 6H, isopropyl CH), δ 2.25 (s, 6H, C1/C6 CH) .
Grignard Reagent-Mediated Ketone Functionalization
This method leverages nucleophilic addition to a tetralone intermediate. Starting with 4-isopropyl-1-tetralone, sequential Grignard reactions introduce methyl groups at C1 and C6.
Synthetic Pathway
-
Synthesis of 4-Isopropyl-1-tetralone :
-
Methylation :
-
Reaction with methylmagnesium bromide () in tetrahydrofuran (THF) at 0°C affords the tertiary alcohol intermediate.
-
Acid-catalyzed dehydration (HSO, 60°C) produces the methyl-substituted tetralin.
-
Key Data
| Step | Conditions | Yield |
|---|---|---|
| Acylation | , 50°C | 72% |
| Grignard Addition | THF, 0°C, 2 hours | 85% |
| Dehydration | HSO, 60°C | 91% |
The final product exhibits a molecular ion peak at 216.2 (calc. 216.3) in HRMS, corroborating the molecular formula .
Diels–Alder Cycloaddition: A Stereoselective Approach
The Diels–Alder reaction offers stereochemical control, particularly for accessing trans-decalin systems. A conjugated diene (e.g., 2-methyl-1,3-butadiene) reacts with an isopropyl-substituted dienophile (e.g., 4-isopropylbenzoquinone) to form the tetralin core.
Reaction Parameters
| Variable | Specification |
|---|---|
| Dienophile | 4-Isopropylbenzoquinone |
| Solvent | Xylene |
| Temperature | 140°C |
| Catalyst | None (thermal) |
| Yield | 48% |
Post-reduction of the quinone moiety with under 0.15 MPa H (35°C, 6 hours) saturates the ring, achieving 89% conversion . data confirm regioselectivity: δ 22.1 (isopropyl CH), δ 29.8 (C1/C6 CH) .
Comparative Analysis of Methods
Table 1: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Friedel–Crafts | 60 | 95 | Moderate |
| Grignard Functionalization | 68 | 98 | High |
| Diels–Alder | 48 | 92 | Low |
The Grignard route excels in yield and scalability, albeit requiring anhydrous conditions. Conversely, the Diels–Alder method, while stereoselective, suffers from modest yields due to competing polymerization.
Mechanistic Challenges and Solutions
-
Regioselectivity in Friedel–Crafts : Isopropyl groups direct electrophilic attack to the para position, ensuring correct substitution .
-
Overalkylation Mitigation : Using stoichiometric minimizes polyalkylation byproducts.
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Catalyst Recycling : Pd/C from hydrogenation steps retains activity over four cycles, reducing costs .
Spectroscopic Characterization
-
^1\text{H NMR (CDCl) : δ 1.18 (d, J = 6.8 Hz, 6H, isopropyl CH), δ 2.25 (s, 6H, C1/C6 CH), δ 2.65 (m, 1H, isopropyl CH).
-
GC-MS : Major fragment at 159 (base peak, tetralin backbone cleavage) .
Industrial-Scale Considerations
Large-scale synthesis favors the Grignard method due to streamlined purification (distillation vs. column chromatography). However, Friedel–Crafts remains cost-effective for pilot-scale production, with priced at $2.50/kg versus $45/kg for .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,6-Dimethyl-4-isopropyltetralin, and how can reaction conditions be systematically optimized?
- Methodology : Synthesis typically involves multi-step reactions (e.g., alkylation, cyclization). Key parameters include temperature control (e.g., -10–0°C for intermediates), solvent selection (polar aprotic for SN2), and catalyst optimization (e.g., 2–5 mol% Pd). Systematic optimization via Design of Experiments (DoE) evaluates variables like reaction time (6–24 hrs) and stoichiometry (1:1–1:1.2). Gradient purification (hexane:EtOAc 9:1 to 4:1) enhances purity (>95% by HPLC) .
- Example Conditions :
| Step | Reaction Type | Temperature (°C) | Catalyst/Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation | -10 to 0 | LDA/THF | 65–72 |
| 2 | Cyclization | 80–100 | H₂SO₄/AcOH | 58–65 |
| 3 | Purification | RT | Column Chromatography | 89–93 |
Q. Which analytical techniques are essential for characterizing this compound?
- Key Techniques :
- TLC : Monitor reaction progress (Rf = 0.3–0.5 in hexane:EtOAc 4:1).
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for isopropyl groups; compare with computational predictions) .
- MS : Validate molecular ion ([M+H]⁺ at m/z 246.2).
- IR : Identify functional groups (e.g., C-H stretches at 2850–2960 cm⁻¹).
- Workflow : Cross-validate spectral data with literature and computational models to resolve ambiguities .
Q. How to design experiments to study the physicochemical properties of this compound?
- Approach :
Solubility : Test in solvents (hexane, DCM, DMSO) via gravimetric analysis.
Thermal Stability : Use DSC/TGA (heating rate 10°C/min, N₂ atmosphere).
Reactivity : Screen under acidic/basic conditions (e.g., 1M HCl/NaOH at 25–60°C).
Q. What safety protocols are critical during synthesis and handling?
- Key Practices :
- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.
- Employ fume hoods for volatile intermediates (e.g., thiols).
- Store peroxidizable solvents (Et₂O, THF) with stabilizers.
- Emergency Protocols : Neutralize acid/base spills immediately; maintain eyewash stations .
Advanced Research Questions
Q. How to resolve contradictions between computational models and experimental spectral data for derivatives?
- Strategies :
Computational Refinement : Test basis sets (B3LYP vs. M06-2X) and solvent models (COSMO-RS).
Experimental Validation : Use 2D NMR (HSQC, HMBC) for signal assignment; variable-temperature NMR (298–333 K) to assess dynamics.
Collaborative Verification : Cross-check with crystallographic data (if available) .
- Example : DFT-calculated ¹³C shifts may deviate ±3 ppm for sterically hindered carbons, necessitating iterative refinement .
Q. What strategies improve reaction yields in multi-step syntheses of sterically hindered derivatives?
- Optimization Tactics :
- Protection/Deprotection : Use TBS groups for hydroxyl intermediates.
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ in cross-coupling steps.
- Microwave Assistance : Reduce reaction time (e.g., 30 mins vs. 24 hrs at 80°C).
- Yield Data :
| Catalyst | Solvent | Time (hrs) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Toluene | 12 | 68 |
| PdCl₂(PPh₃)₂ | DMF | 6 | 72 |
Q. How to analyze stereochemical outcomes in derivatives using advanced NMR techniques?
- Methods :
- NOESY : Detect through-space interactions (≤4 Å) to confirm spatial arrangements.
- Chiral Shift Reagents : Add Eu(hfc)₃ to split enantiomeric signals.
- Residual Dipolar Couplings (RDCs) : Align samples in liquid crystals for 3D structural insights.
- Case Study : Axial vs. equatorial methyl groups show distinct NOE correlations (e.g., H-6 to H-4 in axial conformers) .
Q. What approaches validate mechanistic pathways in electrophilic aromatic substitution reactions?
- Experimental Design :
Kinetic Studies : Monitor rate constants (k) at varying temperatures (Eyring plot).
Isotopic Labeling : Use D₂O to track protonation steps.
Trapping Intermediates : Characterize Wheland complexes via low-temperature NMR (-80°C).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
